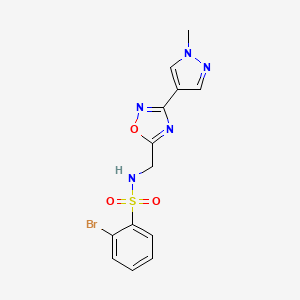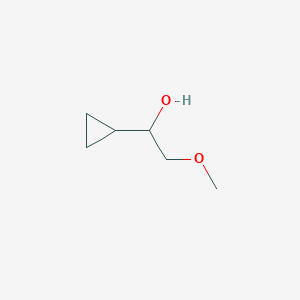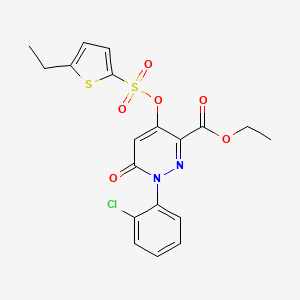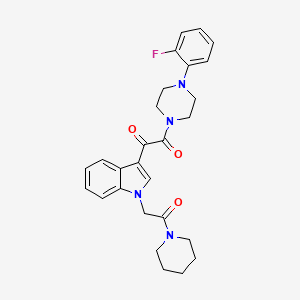![molecular formula C22H13Cl3F3N3O3S B2885937 3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile CAS No. 338406-98-7](/img/structure/B2885937.png)
3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile is a useful research compound. Its molecular formula is C22H13Cl3F3N3O3S and its molecular weight is 562.77. The purity is usually 95%.
BenchChem offers high-quality 3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : This compound is related to a class of novel compounds synthesized for various applications. Similar compounds, such as 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles, have been synthesized and structurally elucidated, highlighting the chemical diversity and potential applications of these compounds in different fields (Khalifa et al., 2017).
Electrochemical Reduction of CO2 : Research involving related compounds has explored their use in the electrochemical reduction of CO2. Complexes containing pyridine moieties, similar in structure to the compound , have been investigated for their ability to reduce CO2 in various solvents, highlighting the potential for these compounds in environmental applications (Nganga et al., 2017).
Reactivity and Synthesis of Derivatives : The compound is structurally related to other pyridine derivatives that have been synthesized and studied for their reactivity. For instance, studies on 2,6-diamino-4-methyl-3-pyridinecarbonitrile and its derivatives show a range of chemical reactions that these compounds can undergo, suggesting potential for diverse applications in chemical synthesis (Katritzky et al., 1995).
Optical and Junction Characteristics : Pyridine derivatives, similar to the compound , have been examined for their structural, optical, and diode characteristics. This research indicates potential applications in materials science, particularly in the development of new materials with specific electronic and optical properties (Zedan et al., 2020).
Catalytic Applications : Related compounds have been used as catalysts in various chemical reactions. For instance, the synthesis of sulfonated tetrahydropyridine derivatives via a radical reaction demonstrates the utility of these compounds in catalyzing specific types of chemical transformations (An & Wu, 2017).
Propiedades
IUPAC Name |
3-[(2E)-1-(4-chlorophenyl)-2-[(2,6-dichlorophenyl)methoxyimino]ethyl]sulfonyl-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl3F3N3O3S/c23-15-6-4-13(5-7-15)21(11-31-34-12-16-17(24)2-1-3-18(16)25)35(32,33)20-8-14(22(26,27)28)10-30-19(20)9-29/h1-8,10-11,21H,12H2/b31-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFZGKTZDOPCCK-QFDQHJFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CON=CC(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(N=CC(=C3)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)CO/N=C/C(C2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(N=CC(=C3)C(F)(F)F)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl3F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-(4-Chlorophenyl)-2-{[(2,6-dichlorobenzyl)oxy]imino}ethyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


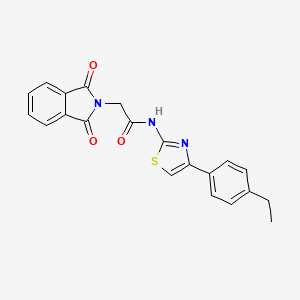
![4-tert-butyl-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2885859.png)
![2-{1-[2-(4-fluorophenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 3-(2-phenylethenesulfonamido)propanoate](/img/structure/B2885860.png)
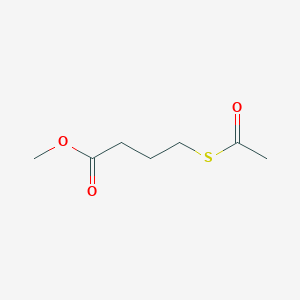
![5-(Furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2885862.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-fluorobenzamide hydrochloride](/img/structure/B2885863.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2885866.png)
![N-allyl-4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperazine-1-carboxamide](/img/structure/B2885867.png)
